2-(3,5-Dioxopiperazin-1-yl)acetamide
Overview
Description
2-(3,5-Dioxopiperazin-1-yl)acetamide is a compound that belongs to the class of dioxopiperazines These compounds are characterized by a piperazine ring with two ketone groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dioxopiperazin-1-yl)acetamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-diamines with carbonyl compounds under acidic or basic conditions. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can then be deprotected to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dioxopiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketopiperazine derivatives, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-(3,5-Dioxopiperazin-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dioxopiperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The compound’s ability to modulate these targets can lead to changes in cellular behavior and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3,5-Dioxopiperazin-1-yl)acetamide include other dioxopiperazines and piperidine derivatives. Examples include:
- 1,2-Bis(3,5-dioxopiperazin-1-yl)propane
- 2,5-Dioxopiperazine
- Piperidine derivatives like piperidinones
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit HDACs and other molecular targets makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(3,5-dioxopiperazin-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-4(10)1-9-2-5(11)8-6(12)3-9/h1-3H2,(H2,7,10)(H,8,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJIUCPWCYXIJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20362016 | |
Record name | 2-(3,5-dioxopiperazin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24553-06-8 | |
Record name | 2-(3,5-dioxopiperazin-1-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20362016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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